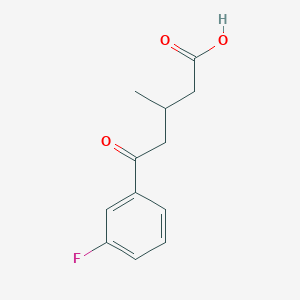

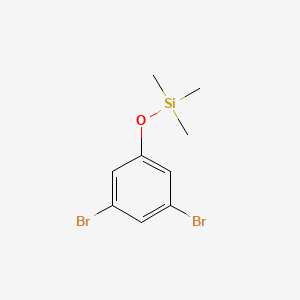

![molecular formula C16H9N3O3 B2765834 3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one CAS No. 142818-83-5](/img/structure/B2765834.png)

3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(5-Pyridin-3-yl-1,3,4-oxadiazol-2-yl)chromen-2-one” is a complex organic compound that contains a heterocyclic five-membered ring known as oxadiazole . This ring possesses two carbons, one oxygen atom, and two nitrogen atoms . The compound is part of a class of heterocyclic compounds that have been studied for their broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 3-[(5-substituted-1,3,4-oxadiazol-2-yl-thio)acetyl]-2H-chromen-2-ones were synthesized by the condensation between appropriately substituted 5-substituted-1,3,4-oxadiazolyl-2-thiones and 3-(2-bromoacetyl)-2H-chromen-2-one under reflux in the presence of sodium ethoxide .Molecular Structure Analysis

The molecular structure of “3-(5-Pyridin-3-yl-1,3,4-oxadiazol-2-yl)chromen-2-one” is characterized by a five-membered oxadiazole ring attached to a chromen-2-one group . The oxadiazole ring is derived from furan by the replacement of two methylene groups with two nitrogen atoms .科学的研究の応用

Anticancer Activity

The study of polymorphic structures of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one and its pyridinyl variant highlighted their potential anticancer activity. Researchers identified three polymorphic structures for the phenyl variant and two for the pyridinyl variant, with significant emphasis on their 'head-to-head' stacking intermolecular interactions. This detailed study provides insights into the compounds' structural variations and their implications for anticancer applications (Shishkina et al., 2019).

Synthesis and Biological Profiles

Another research focused on the synthesis of 3-[5-(Morpholinomethyl/Piperidinomethyl/Pyrrolidinemethyl) -1,2,4-oxadiazol-3-yl]-4H-chromones, showcasing a versatile approach to creating derivatives of the core compound. While this study doesn't directly mention the specific compound , it highlights the broader chemical family's synthesis techniques and potential biological applications (Rao et al., 2014).

Luminescence or Fluorescence Probe

A series of chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one derivatives, synthesized via a reaction catalyzed by CuCl2⋅2H2O, demonstrated high fluorescence quantum yields. This suggests their utility as luminescence or fluorescence probes, highlighting the compound's relevance in materials science and bioimaging applications (Liu et al., 2014).

Coordination Polymers and Magnetic Properties

Research on asymmetric 1,3,4-oxadiazole-containing ligands, including the pyridinyl variant, explored their self-assembly with metal ions to form coordination polymers with unique structural assemblies influenced by counter-anions. These polymers, with their detailed magnetic properties and potential for constructing porous 2D- and 3D-cation frameworks, offer insights into material science and magnetic application possibilities (Wu et al., 2017).

Antimicrobial Agents

A study on the synthesis of chromen-2-one, pyrano[3,4-c]chromene, and pyridino[3,4-c]chromene derivatives, including diazo moiety-bearing compounds, evaluated their antimicrobial activity. The majority of these compounds exhibited potent antibacterial and antifungal activities, indicating the potential of this chemical scaffold in developing new antimicrobial agents (Fouad et al., 2018).

作用機序

Target of Action

Similar compounds have shown significant antimicrobial activity against various bacterial and fungal strains . These include Gram-positive bacteria such as S. aureus and B. cereus, Gram-negative bacteria such as E. coli, P. aeruginosa, K. pneumoniae, S. typhi, P. vulgaris, and S. flexneria, and fungal species such as A. niger, and C. albicans .

Mode of Action

It can be inferred from related studies that these types of compounds may interact with bacterial and fungal cells, leading to their inhibition or destruction .

Biochemical Pathways

Similar compounds have been shown to interfere with the normal functioning of microbial cells, leading to their inhibition or destruction .

Pharmacokinetics

The bioavailability of similar compounds is generally influenced by factors such as their solubility, stability, and the presence of functional groups that facilitate their absorption and distribution within the body .

Result of Action

Similar compounds have been shown to exhibit significant antimicrobial activity, indicating that they may interfere with the normal functioning of microbial cells, leading to their inhibition or destruction .

Action Environment

The action, efficacy, and stability of 3-(5-Pyridin-3-yl-1,3,4-oxadiazol-2-yl)chromen-2-one can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature and humidity conditions .

特性

IUPAC Name |

3-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9N3O3/c20-16-12(8-10-4-1-2-6-13(10)21-16)15-19-18-14(22-15)11-5-3-7-17-9-11/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLVUGZSPHUGTKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

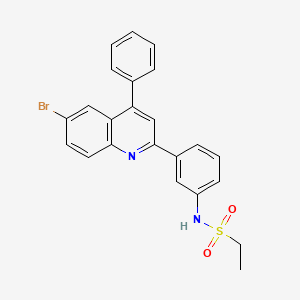

![2-{5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2765755.png)

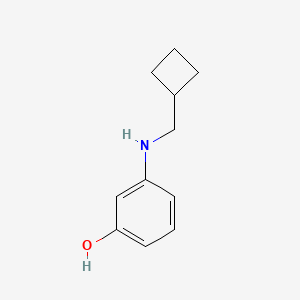

![2-{1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinolin-4-yl}acetic acid](/img/structure/B2765757.png)

![Ethyl 4-oxo-4-((1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)butanoate](/img/structure/B2765761.png)

![2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2765764.png)

![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2765769.png)

![4-cyclopropyl-5-fluoro-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2765770.png)

![N-{3'-acetyl-7-methyl-1-[3-(4-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B2765774.png)